D-(+)-Trehalose-d2-1

Description

Significance of Deuterium (B1214612) Isotopic Labeling in Saccharide Chemistry and Biochemistry

Deuterium (²H or D), a stable, non-radioactive isotope of hydrogen, serves as an invaluable tracer in scientific research. medchemexpress.comrsc.org In saccharide chemistry and biochemistry, replacing hydrogen with deuterium creates isotopically labeled carbohydrates that are chemically similar to their natural counterparts but possess a greater mass. rsc.org This mass difference allows researchers to track these molecules through complex biological pathways with high precision using techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. medchemexpress.com

The use of deuterium-labeled sugars is a powerful method for analyzing the structure of complex carbohydrate-containing molecules such as glycoproteins and nucleic acids. massbank.eu The stability of the carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond can also provide insights into reaction mechanisms and metabolic stability. massbank.euhmdb.ca This approach enables detailed studies of hydrogen exchange, metabolic pathways, and the pharmacokinetics of carbohydrate-based molecules. rsc.orgnih.gov

Rationale for Regiospecific Deuterium Incorporation: D-(+)-Trehalose-d2-1

The specific labeling of D-(+)-Trehalose with two deuterium atoms at the anomeric positions (C1 and C1'), creating this compound, is a deliberate strategy to probe specific biochemical events. The anomeric carbons are directly involved in the glycosidic bond that links the two glucose units. Placing deuterium at these positions allows for the precise investigation of enzymatic reactions that involve the cleavage or formation of this bond.

The rationale for this regiospecific incorporation includes:

Mechanistic Studies of Enzymes: The heavier mass of deuterium can alter the vibrational frequency of the C-D bond, leading to a kinetic isotope effect (KIE). hmdb.ca Studying the KIE during the hydrolysis of this compound by the enzyme trehalase can provide detailed information about the transition state of the reaction and the enzymatic mechanism.

Metabolic Tracing: When this compound is introduced into a biological system, the deuterium labels act as a clear marker. bitesizebio.comescholarship.org Researchers can follow the fate of the trehalose (B1683222) molecule and its constituent glucose units through metabolic pathways, distinguishing them from the endogenous, non-labeled pool of these sugars. bitesizebio.com

Structural Analysis: The presence of deuterium at specific sites can simplify complex ¹H NMR spectra, aiding in the structural elucidation of trehalose and its interactions with other molecules. massbank.eu

Scope and Academic Research Focus of Deuterated Trehalose Applications

The applications of deuterated trehalose, and specifically this compound, span several key areas of academic research. These isotopically labeled compounds are primarily used as probes and tracers to gain a deeper understanding of biological processes at the molecular level.

Key Research Areas:

| Research Area | Application of Deuterated Trehalose |

| Metabolic Pathway Analysis | Tracing the uptake, transport, and catabolism of trehalose in various organisms, including pathogenic bacteria. nih.govbitesizebio.com |

| Enzyme Kinetics and Mechanism | Investigating the mechanism of trehalase and other trehalose-metabolizing enzymes through kinetic isotope effect studies. researchgate.net |

| Structural Biology | Aiding in the determination of the three-dimensional structure of trehalose-binding proteins and enzymes using NMR spectroscopy. rsc.org |

| Biomedical Research | Developing trehalose analogues for disease diagnosis and treatment, particularly for infectious diseases where trehalose metabolism is crucial for the pathogen. nih.gov |

The synthesis of specifically labeled trehalose derivatives is a challenging but crucial aspect of this research, often involving complex chemical or chemoenzymatic methods. nih.govacademie-sciences.fr The availability of compounds like this compound provides researchers with precise tools to dissect the intricate roles of this important disaccharide in biology.

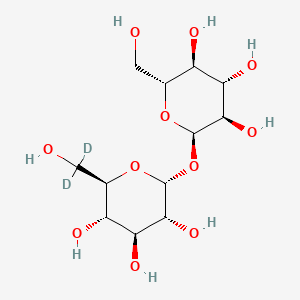

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H22O11 |

|---|---|

Molecular Weight |

344.31 g/mol |

IUPAC Name |

(2R,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-6-[dideuterio(hydroxy)methyl]-3,4,5-trihydroxyoxan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |

InChI |

InChI=1S/C12H22O11/c13-1-3-5(15)7(17)9(19)11(21-3)23-12-10(20)8(18)6(16)4(2-14)22-12/h3-20H,1-2H2/t3-,4-,5-,6-,7+,8+,9-,10-,11-,12-/m1/s1/i1D2 |

InChI Key |

HDTRYLNUVZCQOY-FQIBOPDHSA-N |

Isomeric SMILES |

[2H]C([2H])([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O)O)O |

Canonical SMILES |

C(C1C(C(C(C(O1)OC2C(C(C(C(O2)CO)O)O)O)O)O)O)O |

Origin of Product |

United States |

Synthetic Methodologies and Isotopic Fidelity of D + Trehalose D2 1

Regiospecific Deuteration Strategies for Glycosidic Linkages and Hydroxyl Positions

The introduction of deuterium (B1214612) at specific positions within a molecule, known as regiospecific deuteration, is a critical technique in carbohydrate chemistry. For D-(+)-Trehalose, which possesses a unique α,α-1,1-glycosidic linkage connecting two glucose units, these strategies are particularly challenging. nih.govnih.gov The C2 symmetry of the trehalose (B1683222) molecule presents an additional layer of complexity for achieving selective modification. nih.govnih.gov

Established methods for deuterating carbohydrates often involve the use of D₂O and a transition metal catalyst, such as Raney nickel or ruthenium on carbon (Ru/C). researchgate.net These methods can lead to the exchange of hydrogens for deuterium atoms at positions adjacent to hydroxyl groups. researchgate.net However, achieving deuteration specifically at the C1 position of one of the glucose units to produce D-(+)-Trehalose-d2-1 requires more controlled approaches.

One strategy involves the chemical synthesis of trehalose from appropriately protected and deuterated monosaccharide building blocks. nih.gov This allows for the precise placement of deuterium before the formation of the glycosidic bond. For instance, a deuterated glucose derivative can be reacted with a non-deuterated glucose derivative to form the desired isotopically labeled trehalose. The formation of the 1,1-α,α-glycosidic bond is a significant synthetic hurdle, often resulting in a mixture of stereoisomers (α,α, α,β, and β,β) that are difficult to separate. nih.gov

Another approach is the regioselective protection and deprotection of the hydroxyl groups on the trehalose molecule. rsc.org By selectively protecting all but the desired hydroxyl groups, subsequent deuteration reactions can be directed to specific sites. For example, organostannane reagents like dibutyltin (B87310) oxide can be used for the regioselective activation of 1,2-diols, allowing for subsequent modification at one of the hydroxyl groups. nih.gov

Advanced methods also explore photocatalysis and visible light photochemistry to enable transformations that are otherwise difficult to achieve. rsc.org These techniques can offer new pathways for the activation of specific positions on the carbohydrate scaffold for deuteration.

Chemo-Enzymatic Synthesis of this compound

Chemo-enzymatic synthesis has emerged as a powerful and efficient alternative to purely chemical methods for producing trehalose and its analogs, including isotopically labeled versions. nih.gov This approach leverages the high stereo- and regioselectivity of enzymes to overcome the challenges associated with the chemical formation of the α,α-1,1-glycosidic bond. nih.govnih.gov

A key enzyme in this process is trehalose synthase (TreT), which naturally catalyzes the formation of trehalose from glucose and a glucose donor like UDP-glucose. nih.govnih.gov The TreT enzyme from the thermophilic archaeon Thermoproteus tenax has been shown to be particularly useful due to its high stability and substrate promiscuity. nih.govnih.gov This enzyme can accept modified glucose analogs as substrates, allowing for the synthesis of a wide range of trehalose derivatives. google.com

For the synthesis of this compound, a deuterated glucose analog would be used as a substrate for the TreT enzyme along with a suitable glucose donor. For example, glucose deuterated at the C1 position could be enzymatically coupled with a non-deuterated glucose donor to yield the target molecule. This enzymatic approach is often a single-step reaction that can proceed in high yield, bypassing the multiple protection and deprotection steps required in traditional chemical synthesis. nih.gov

Other enzymatic systems can also be employed. For instance, a one-pot synthesis of UDP-D-glucose, a key precursor, can be achieved using enzymes like glucose-1-phosphate uridylyltransferase, thymidine-5'-monophosphate kinase, and acetate (B1210297) kinase. researchgate.net Furthermore, enzymes such as β-galactosidases have been used to synthesize novel trehalose derivatives through transgalactosylation reactions, demonstrating the versatility of enzymatic methods in modifying the trehalose structure. acs.org The use of engineered enzymes, such as a glycoside-3-oxidase, has also shown promise in the regioselective synthesis of rare sugars, a strategy that could potentially be adapted for the synthesis of deuterated trehalose. rsc.org

Purification and Isotopic Purity Assessment of this compound Preparations

Following the synthesis of this compound, rigorous purification and characterization are essential to ensure both chemical and isotopic purity. nih.gov A common purification technique for carbohydrates is flash column chromatography on silica (B1680970) gel. rsc.org High-performance liquid chromatography (HPLC) is another powerful method for separating the desired product from any unreacted starting materials, byproducts, or isomeric impurities. nih.govrsc.org

The assessment of isotopic purity is crucial and is typically achieved using a combination of analytical techniques. Mass spectrometry (MS) is a primary tool for determining the level of deuterium incorporation. nih.gov By comparing the mass-to-charge ratio (m/z) of the deuterated compound to its non-deuterated counterpart, the number and percentage of deuterium atoms can be accurately determined. nih.gov

For a comprehensive analysis of protein-carbohydrate interactions, techniques like Liquid-Observed Vapor Exchange (LOVE) NMR can be employed. This method quantifies the hydrogen-deuterium exchange between D₂O vapor and the amide protons of a protein in the presence of the deuterated sugar, providing insights into the protective effects of trehalose. unc.edu

The following table summarizes the analytical methods used for purification and purity assessment:

| Technique | Purpose | Reference |

| Flash Column Chromatography | Purification of the synthesized compound | rsc.org |

| High-Performance Liquid Chromatography (HPLC) | Separation of isomers and purification | nih.govrsc.org |

| Mass Spectrometry (MS) | Determination of isotopic purity and molecular weight | nih.govnih.gov |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation and confirmation of deuteration sites | rsc.orgnih.gov |

Advanced Synthetic Routes for Stereospecific Deuterium Introduction

The development of advanced synthetic methods is crucial for achieving highly stereospecific deuterium incorporation into carbohydrates like trehalose. Stereocontrol is paramount, as the biological function of carbohydrates is often dictated by their precise three-dimensional structure.

One advanced strategy involves the use of protecting groups that can direct the stereochemical outcome of a reaction. For example, certain ether protecting groups at the C-2 position of a glycosyl donor are known to promote β-selectivity by blocking the α-face of the molecule. nih.gov While trehalose has an α,α-linkage, the principles of stereodirecting groups are fundamental to controlling the stereochemistry during the synthesis of the monosaccharide building blocks.

The Lattrell-Dax method, which involves the nitrite-mediated substitution of carbohydrate triflates, is an efficient way to invert stereocenters. diva-portal.org This can be a powerful tool for preparing specific stereoisomers of deuterated monosaccharides that can then be used in the synthesis of this compound.

Photocatalysis is an emerging area that offers novel ways to activate glycosyl donors. rsc.org For instance, the use of a photocatalyst can facilitate the generation of glycosyl radicals, which can then react with a deuterated nucleophile to introduce deuterium with a specific stereochemistry. Nickel catalysis has also been employed for the synthesis of C-alkyl glycosides from glycosyl halides, a strategy that could be adapted for the stereospecific introduction of deuterium. rsc.org

Furthermore, enzymatic methods inherently offer high stereospecificity. The use of engineered enzymes, as mentioned in the chemo-enzymatic synthesis section, allows for precise control over the stereochemistry of the newly formed bonds. rsc.org By carefully selecting or engineering an enzyme, it is possible to synthesize this compound with a very high degree of stereochemical and isotopic purity.

Spectroscopic and Scattering Characterization Utilizing D + Trehalose D2 1

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

NMR spectroscopy is a primary analytical method for studying deuterated trehalose (B1683222). The introduction of deuterium (B1214612) nuclei allows for specialized NMR experiments that probe molecular structure, conformation, and dynamics with high precision.

Deuterium (²H) NMR spectroscopy is a valuable technique for gaining insights into the positional information and molecular dynamics of D-(+)-Trehalose-d2-1. As deuterium is a spin-1 nucleus, its NMR signal is sensitive to the local electric field gradient, which is dominated by the C-D bond. This sensitivity makes ²H NMR an excellent probe for molecular orientation and motion. wikipedia.org

In solid-state ²H NMR, the quadrupolar splitting of the deuterium signal provides direct information about the angle between the C-D bond and the external magnetic field. wikipedia.org This has been utilized to study the orientation and dynamics of deuterated trehalose in various environments. For instance, in studies involving lipid membranes, ²H NMR of specifically deuterated trehalose can reveal how the sugar molecule aligns with and moves within the lipid bilayer, providing insights into its membrane-protecting mechanisms. nih.govnih.gov

Changes in molecular motions, such as rotations or larger conformational changes, have a significant effect on the ²H NMR lineshape. wikipedia.org By analyzing the lineshape over a range of temperatures, researchers can characterize the nature and timescale of these motions. For example, ²H NMR has been used to study the dynamics of trehalose in glassy states, helping to understand its role as a bioprotectant during dehydration. nih.gov

In solution, ²H NMR relaxation measurements can provide information about the rotational correlation times of the molecule, offering a window into its hydrodynamic properties and interactions with the solvent. nih.gov

Table 1: Applications of ²H NMR in Studying this compound

| Application | Information Gained |

|---|---|

| Solid-State Analysis | Molecular orientation, dynamics in glassy and crystalline states. |

| Membrane Interactions | Alignment and mobility within lipid bilayers. nih.gov |

| Molecular Dynamics | Characterization of rotational and conformational motions. wikipedia.org |

| Solution Studies | Rotational correlation times and solvent interactions. nih.gov |

The substitution of a proton with a deuterium atom in this compound induces small but measurable changes in the chemical shifts of neighboring carbon-13 (¹³C) nuclei. These are known as secondary isotope effects and are a powerful tool for structural elucidation. huji.ac.il The magnitude of the isotope shift depends on the number of intervening bonds and the stereochemical relationship between the deuterium and the observed carbon.

Typically, a two-bond isotope shift (²ΔC(OD)), where the deuterium is on an adjacent atom, is around 0.1 ppm. huji.ac.il A three-bond effect (³ΔC(OD)) is smaller and depends on the torsion angle. huji.ac.il These subtle shifts can be used to confirm the position of deuteration and to obtain conformational information. In complex molecules like trehalose, where ¹³C signals can be crowded, the presence of these isotope shifts can aid in the unambiguous assignment of resonances. nih.gov

For partially deuterated α,α-trehalose, the ¹³C spectrum can show secondary isotope shifts arising from various isotopomers, providing detailed structural information. huji.ac.il The observation of long-range isotope effects can also provide insights into through-space interactions and hydrogen bonding within the molecule. rsc.org

Table 2: Typical Secondary Isotope Shifts in ¹³C NMR due to Deuterium Substitution

| Isotope Effect | Typical Shift (ppm) | Structural Dependence |

|---|---|---|

| One-bond (¹ΔC) | 0.2 - 1.5 | Direct C-D bond |

| Two-bond (²ΔC) | ~ 0.1 | Geminal relationship |

| Three-bond (³ΔC) | -0.02 to 0.07 | Torsion angle dependent |

| Long-range (>3 bonds) | < 0.01 | Through-space or through-bond |

Data sourced from general observations on secondary isotope effects. huji.ac.il

Multidimensional NMR techniques are essential for resolving the complex spectra of carbohydrates like trehalose and for probing their conformation and interactions. The ¹H NMR spectrum of trehalose suffers from significant signal overlap, which can be resolved by spreading the signals into a second dimension, typically correlated with ¹³C chemical shifts. slu.se

The Heteronuclear Single Quantum Coherence (HSQC) experiment correlates the chemical shifts of directly bonded ¹H and ¹³C nuclei, providing a "fingerprint" of the molecule. For this compound, the absence of a cross-peak at the expected position for the deuterated site in the HSQC spectrum confirms the position of the label.

Total Correlation Spectroscopy (TOCSY) is used to identify protons that are part of the same spin system (i.e., connected by a chain of scalar couplings). In trehalose, this allows for the differentiation of the two glucose rings. columbia.edu The HSQC-TOCSY experiment combines the resolution of HSQC with the connectivity information of TOCSY, allowing for the assignment of protons within a spin system based on the chemical shift of the directly attached carbon. columbia.edu

For studying intermolecular interactions, Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are employed. These experiments detect through-space interactions between protons that are close to each other, typically within 5 Å. ROESY is particularly useful for distinguishing between genuine NOEs and signals arising from chemical exchange, which can occur between the hydroxyl protons of trehalose and with water. mdpi.comnih.gov Such studies have been used to investigate the clustering of trehalose molecules in solution. mdpi.comnih.gov

Solid-State NMR (SSNMR) is a powerful technique for studying the structure and dynamics of molecules in non-solution states, such as amorphous glasses and crystalline powders. For deuterated trehalose, both ²H and ¹³C SSNMR provide valuable information.

²H SSNMR of deuterated trehalose can be used to probe molecular dynamics and disorder in the solid state. nih.gov For example, studies on dry trehalose mixtures with lipids have used ²H SSNMR to show that trehalose can induce a liquid-crystalline-like phase in the lipid acyl chains, which is indicative of its membrane-stabilizing properties. nih.gov

¹³C SSNMR, often combined with Cross-Polarization (CP) and Magic Angle Spinning (MAS), provides high-resolution spectra of solid trehalose. The ¹³C chemical shifts are sensitive to the local conformation, particularly the glycosidic torsion angles. nih.gov By combining experimental ¹³C SSNMR data with quantum mechanical calculations, it is possible to construct a torsion angle distribution map for trehalose in its glassy state. nih.gov This provides detailed information about the conformational disorder present in amorphous trehalose. Furthermore, SSNMR techniques can be enhanced by dynamic nuclear polarization (DNP), where trehalose-based matrices have shown promise for experiments at temperatures above 150 K. rsc.org

Spin-lattice (T₁) and spin-spin (T₂) relaxation times are sensitive to molecular motions on different timescales and are used to characterize the rotational dynamics of this compound and its interaction with the surrounding water molecules.

By measuring the relaxation rates of ¹⁷O-enriched water in the presence of deuterated trehalose, it is possible to characterize the dynamics of the water molecules in the hydration shell of the sugar. mdpi.comku.dk Such studies have revealed that the water in the hydration layer of trehalose rotates more slowly than bulk water, and this effect becomes more pronounced at higher trehalose concentrations. ku.dk This slowing down of water dynamics is thought to be a key component of trehalose's bioprotective effects. ku.dk

Table 3: NMR Relaxation Parameters and Their Interpretation for Deuterated Trehalose

| Relaxation Parameter | Timescale of Motion | Information Obtained |

|---|---|---|

| T₁ (Spin-Lattice) | Fast (ps - ns) | Overall rotational tumbling, internal motions. |

| T₂ (Spin-Spin) | Slower (μs - ms) | Slower motions, chemical exchange. |

| NOE (Nuclear Overhauser Effect) | Fast (ps - ns) | Internuclear distances, conformational details. |

Mass Spectrometry (MS) Applications

Mass spectrometry (MS) is a crucial analytical technique for the identification and quantification of trehalose. The use of this compound as an internal standard significantly improves the accuracy and precision of quantitative MS assays.

In techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a known amount of the deuterated standard is added to the sample. nih.gov Since this compound is chemically identical to the non-labeled analyte, it co-elutes during chromatography and experiences similar ionization efficiency in the mass spectrometer's source. However, due to its higher mass, it can be distinguished from the endogenous trehalose by the mass analyzer.

By monitoring specific precursor-to-product ion transitions for both the analyte and the internal standard (a technique known as Selected Reaction Monitoring or Multiple Reaction Monitoring), the ratio of their signals can be used to accurately quantify the amount of trehalose in the original sample. nih.gov This approach corrects for variations in sample preparation, chromatographic retention, and ionization.

The mass spectrum of trehalose typically shows a peak for the deprotonated molecule [M-H]⁻ in negative ion mode or adducts with ions like sodium [M+Na]⁺ in positive ion mode. massbank.eunih.gov High-resolution mass spectrometry can provide the exact mass, confirming the elemental composition. nih.gov

Table 4: Common Ions of Trehalose Observed in Mass Spectrometry

| Ionization Mode | Adduct/Ion | m/z (for non-labeled trehalose) |

|---|---|---|

| Negative ESI | [M-H]⁻ | 341.1089 |

| Negative ESI | [M+HCO₂]⁻ | 387.1144 |

| Negative ESI | [M+CF₃CO₂]⁻ | 455.1018 |

Data sourced from high-resolution mass spectrometry of trehalose. nih.gov

Isotope Ratio Mass Spectrometry (IRMS) for Tracer Studies and Metabolic Flux Quantification

Isotope Ratio Mass Spectrometry (IRMS) is a highly sensitive technique used to measure the relative abundance of isotopes in a sample. When this compound is introduced into a biological system, it acts as a stable isotope tracer. nih.govescholarship.org The deuterium label allows its metabolic pathway to be followed and the rate of its incorporation into various downstream metabolites to be quantified. nih.gov

In a typical tracer study, an organism or cell culture is supplied with this compound. After a specific period, metabolites are extracted and analyzed. IRMS can precisely measure the enrichment of deuterium in different metabolic pools, providing quantitative data on metabolic fluxes. escholarship.orgnih.gov For instance, by tracking the deuterium label, researchers can determine the rate at which trehalose is catabolized and its constituent parts used for the synthesis of other molecules, such as amino acids or lipids. This approach offers deep insights into cellular metabolism under various physiological or pathological conditions. nih.gov The use of stable isotopes like deuterium avoids the complications associated with radioactive tracers, making it a valuable method in metabolic research. escholarship.org

Table 1: Applications of this compound in IRMS-based Metabolic Studies

| Application Area | Research Finding |

|---|---|

| Metabolic Pathway Analysis | Tracing the deuterium label from this compound reveals its contribution to various metabolic pathways. nih.gov |

| Metabolic Flux Quantification | Quantifying deuterium enrichment in downstream products allows for the calculation of pathway activities and metabolic rates. nih.gov |

| Intercellular Metabolism | Can be used to study the shuttling of metabolites between different cell types in a co-culture system. researchgate.net |

| In Vivo Studies | Enables the study of whole-organism metabolism and nutrient utilization in animal models. escholarship.org |

Tandem Mass Spectrometry (MS/MS) for Deuterated Metabolite Identification and Fragmentation Analysis

Tandem mass spectrometry (MS/MS) is an essential technique for the structural elucidation and quantification of metabolites in complex mixtures. nih.gov When this compound is used as a tracer, MS/MS becomes crucial for identifying and confirming the structures of deuterated metabolites. osti.gov The process involves selecting a precursor ion (a metabolite containing the deuterium label) and subjecting it to fragmentation. The resulting product ion spectrum is characteristic of the molecule's structure. osti.govbiorxiv.org

The known mass shift introduced by the deuterium atoms in this compound facilitates the identification of its downstream products. The fragmentation patterns of these deuterated metabolites can be compared to those of their unlabeled counterparts from spectral libraries. osti.gov This comparison not only confirms the identity of the metabolite but also can reveal the position of the deuterium label within the molecule, providing further detail about the specific biochemical reactions that have occurred. This method has been successfully used to detect and quantify endogenous trehalose in biological samples like E. coli. nih.gov

Table 2: MS/MS Analysis of Deuterated Metabolites

| Analysis Step | Description |

|---|---|

| Precursor Ion Selection | A deuterated metabolite derived from this compound is selected based on its specific mass-to-charge ratio. |

| Collision-Induced Dissociation | The selected ion is fragmented, producing a unique pattern of product ions. |

| Spectral Matching | The resulting fragmentation spectrum is compared against libraries (e.g., METLIN, HMDB) to identify the metabolite. osti.gov |

| Structural Confirmation | The mass shifts in the fragment ions confirm the presence and location of the deuterium atoms, validating the metabolic conversion. |

Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) for Investigating Macromolecular Interactions and Dynamics (with trehalose as excipient in the matrix)

Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) is a powerful biophysical technique that probes the conformational dynamics and interactions of proteins. nih.govthermofisher.com The method relies on measuring the rate of exchange of backbone amide hydrogens with deuterium from a D₂O-based buffer. youtube.comyoutube.com Regions of the protein that are flexible or solvent-exposed will exchange hydrogens for deuterium more rapidly than regions that are protected within a stable structure (like an alpha-helix or beta-sheet) or at an interaction interface. youtube.com

Neutron Scattering Techniques

Neutron scattering techniques are uniquely suited for studying the structure and dynamics of hydrogen-containing materials. The use of deuterated samples, such as this compound, is particularly advantageous because hydrogen (¹H) has a large incoherent scattering cross-section, while deuterium (²H) has a much smaller incoherent and a significant coherent scattering cross-section. By selectively deuterating components in a system, researchers can highlight or suppress the scattering from different parts of a sample to gain detailed insights.

Quasielastic Neutron Scattering (QENS) for Elucidating Molecular Dynamics of Deuterated Trehalose and Solvents

Quasielastic Neutron Scattering (QENS) is an ideal technique for studying diffusive and rotational motions of molecules on a picosecond to nanosecond timescale. researchgate.netku.dk In studies of trehalose-water solutions, using this compound in heavy water (D₂O) allows the scattering signal from the trehalose molecule to be accentuated, enabling a direct probe of its dynamics. nih.gov

QENS studies have revealed that trehalose significantly slows down the dynamics of surrounding water molecules. researchgate.net The translational diffusion of trehalose itself has been measured, and it was found that confinement on a length scale of 18 nm does not significantly affect this motion when compared to bulk solutions. nih.gov When used to study protein dynamics, a deuterated trehalose/D₂O matrix can isolate the scattering signal from a hydrogenated protein. Such experiments have shown that trehalose decreases the internal dynamics of proteins like C-phycocyanin, reducing the diffusion coefficient of the protein's hydrogen atoms and increasing the proportion of immobile protons. nih.gov This slowing down of molecular motion is believed to be a key aspect of trehalose's bioprotective effect. researchgate.net

Table 3: Key Findings from QENS Studies with Deuterated Trehalose

| System Studied | Key Finding | Reference |

|---|---|---|

| Trehalose in D₂O | Allows for the direct measurement of trehalose's translational diffusion constant and effective jump distance. | nih.gov |

| Protonated Protein in Deuterated Trehalose/D₂O | Trehalose reduces the internal dynamics of the protein and inhibits fluctuations that can lead to unfolding. | nih.gov |

| Agarose Gel in D₂O | QENS can distinguish the diffusive motion of water molecules from the local vibrational motion of polymer molecules. | mdpi.com |

Elastic Neutron Scattering for Probing Static Structural Properties and Localized Dynamics

Elastic Neutron Scattering (ENS) measures the neutrons that are scattered without a change in energy. The intensity of this elastic scattering provides information about the time-averaged structure and the mean square displacement (MSD) of atoms. By measuring the elastic scattering as a function of temperature, one can observe "dynamical transitions," which are points where new molecular motions become active on the timescale of the instrument.

In studies involving deuterated trehalose, ENS is used to probe the vibrational dynamics of proteins or other components. nih.gov For example, in a system of a protonated protein embedded in a this compound/D₂O matrix, the incoherent scattering is dominated by the protein's hydrogen atoms. ENS scans performed over a range of temperatures have shown that in a dry, trehalose-embedded protein, the hydrogen motions remain harmonic up to high temperatures (e.g., 318 K), indicating that the protein is held in a rigid glassy state. nih.gov This suggests that trehalose stabilizes proteins by inhibiting the large-scale fluctuations that are often precursors to denaturation. nih.gov

Mechanistic Investigations and Reaction Pathway Elucidation

Kinetic Isotope Effects (KIEs) in Enzymatic Hydrolysis and Transglycosylation Reactions

Kinetic isotope effects are among the most sensitive probes of enzymatic transition state structure. The substitution of a hydrogen atom with a deuterium (B1214612) atom at or near the reaction center can lead to a change in the reaction rate. This change, quantified as the ratio of the rate constant for the light isotope (kH) to that of the heavy isotope (kD), provides invaluable information about the bonding environment of the substituted atom in the transition state of the rate-determining step.

In the study of glycosidase mechanisms, α-secondary deuterium kinetic isotope effects (α-SDKIEs) are particularly informative. nih.govacs.org An α-SDKIE arises from the substitution of deuterium for hydrogen at the anomeric carbon (C1), the electrophilic center in glycosidic bond cleavage. The magnitude of the α-SDKIE is sensitive to the hybridization state of the anomeric carbon in the transition state. A change from sp3 hybridization in the ground state to a more sp2-hybridized, planar oxocarbenium ion-like transition state results in a lower vibrational frequency for the C-H (or C-D) bond out of the plane. This leads to a significant normal KIE (kH/kD > 1).

A notable example is the study of the hydrolysis of α,α-[1,1'-(2)H]trehalose by European honeybee trehalase. nih.gov Trehalase, an anomer-inverting glycosidase, catalyzes the hydrolysis of trehalose (B1683222) into two molecules of glucose. wikipedia.org For this enzymatic reaction, a relatively high kH/kD value of 1.53 was observed for the α-SDKIE. nih.gov This large value provides strong evidence for a transition state with significant oxocarbenium ion character, where the anomeric carbon has a high degree of sp2 hybridization.

Table 1: α-Secondary Deuterium Kinetic Isotope Effects in the Hydrolysis of α,α-[1,1'-(2)H]trehalose by European Honeybee Trehalase

| Enzyme | Substrate | Observed kH/kD | Inferred Transition State Character |

|---|---|---|---|

| European Honeybee Trehalase | α,α-[1,1'-(2)H]trehalose | 1.53 | Oxocarbenium ion-like |

For comparison, studies on other glycosidases, such as β-glucosidase, have also utilized α-SDKIEs to probe their reaction mechanisms. For the deglucosylation step catalyzed by sweet almond β-glucosidase, an α-secondary kinetic isotope effect of 1.12 (±0.03) was observed. nih.gov The magnitude of the KIE can vary depending on the specific enzyme and substrate, but values significantly greater than unity are generally indicative of a dissociative mechanism involving an oxocarbenium ion-like transition state.

The magnitude of the α-SDKIE is a direct reflection of the geometry and charge distribution at the transition state. nih.gov The observed kH/kD of 1.53 in the hydrolysis of deuterated trehalose by honeybee trehalase strongly supports a mechanism that proceeds through an oxocarbenium ion intermediate. nih.govoup.com This finding helps to distinguish between possible reaction pathways, such as a dissociative (SN1-like) mechanism, which involves a discrete oxocarbenium ion intermediate, and an associative (SN2-like) mechanism, which involves a direct nucleophilic attack by a water molecule or an enzymatic residue. The large KIE suggests that the glycosidic bond is substantially broken in the transition state, leading to the formation of a planar, electron-deficient anomeric carbon. nih.govacs.orgnih.gov

By measuring a panel of KIEs with deuterium substitutions at different positions, a more detailed picture of the transition state can be constructed. acs.org For instance, secondary deuterium KIEs at other positions on the glucose ring can provide information about the conformation of the sugar ring in the transition state.

Deuterium Labeling in Investigating Glycosidic Bond Formation and Cleavage

Deuterium labeling is also a powerful technique for elucidating the stereochemistry and intramolecularity of reactions involving glycosidic bonds. nih.govrsc.orgresearchgate.net An elegant example of this is the study of trehalose synthase (TreS) from Mycobacterium smegmatis. This enzyme catalyzes the reversible interconversion of maltose (B56501) and trehalose. To determine whether this isomerization is an intra- or intermolecular process, experiments were conducted using isotopically labeled glucose. nih.gov

In these experiments, the enzyme was incubated with unlabeled maltose or trehalose in the presence of either d-glucose-6,6′-d2 or d-[U-13C]glucose. The resulting disaccharide products were then analyzed by mass spectrometry to see if the isotopic label had been incorporated. The results showed no incorporation of the labeled glucose into either maltose or trehalose. This demonstrated that the rearrangement of the glycosidic bond from an α-1,4 linkage in maltose to an α,α-1,1 linkage in trehalose is an intramolecular process, meaning the glucosyl moiety is transferred directly within the substrate molecule without dissociating from the enzyme. nih.gov

Table 2: Isotope Incorporation Study of Trehalose Synthase from Mycobacterium smegmatis

| Substrate | Isotopically Labeled Glucose | Isotope Incorporation into Product | Conclusion |

|---|---|---|---|

| Maltose | d-glucose-6,6′-d2 | No | Intramolecular rearrangement |

| Maltose | d-[U-13C]glucose | No |

Studies of Deuterium Exchange Kinetics in Protein-Saccharide Complexes

Hydrogen-deuterium exchange mass spectrometry (HDX-MS) is a powerful biophysical technique used to study protein dynamics, conformational changes, and molecular interactions. nih.govyoutube.comyoutube.comwaters.comyoutube.comacs.orgnih.gov The method relies on the principle that the amide hydrogens on the backbone of a protein can exchange with deuterium atoms when the protein is placed in a deuterated solvent (D2O). The rate of this exchange is dependent on the solvent accessibility of the amide hydrogens and their involvement in hydrogen bonding, which is a key component of protein secondary structure.

In the context of protein-saccharide complexes, HDX-MS can be used to map the binding interface and to probe conformational changes in the protein upon saccharide binding. By comparing the deuterium uptake of the protein in the free and trehalose-bound states, regions of the protein that are protected from exchange upon binding can be identified. These protected regions typically correspond to the binding site or to areas that undergo a conformational change to a more ordered state.

The general workflow for an HDX-MS experiment involves the following steps:

Incubation of the protein with and without the ligand (e.g., trehalose) in a deuterated buffer for various time points.

Quenching of the exchange reaction by lowering the pH and temperature.

Proteolytic digestion of the protein into smaller peptides.

Analysis of the deuterated peptides by mass spectrometry to determine the amount of deuterium incorporated into each peptide.

The data from these experiments provide kinetic information on the rate of deuterium exchange for different regions of the protein, which can be used to create a map of the protein-saccharide interaction surface and to understand the dynamic changes that occur upon complex formation.

Table 3: General Principles of HDX-MS in Studying Protein-Trehalose Interactions

| Observation | Interpretation |

|---|---|

| Decreased deuterium uptake in specific peptide regions upon trehalose binding | These regions are likely part of the binding interface or undergo a conformational change to a more compact/ordered state. |

| Increased deuterium uptake in specific peptide regions upon trehalose binding | These regions may become more dynamic or solvent-exposed as a result of an allosteric conformational change. |

| No change in deuterium uptake | These regions are likely not involved in the interaction with trehalose. |

Biophysical Characterization and Biomolecular Interaction Studies

Solute-Solvent Dynamics and the Role of Deuterated Trehalose (B1683222) in Modulating Water Structure

The interaction between trehalose and water is fundamental to its function as a bioprotectant. Studies employing deuterated trehalose have been instrumental in elucidating the nature of this relationship, revealing a complex interplay that involves both the structuring and dynamic slowing of the surrounding water molecules.

Hydration Shell Properties and Dynamics Around Deuterated Trehalose

Further investigations using QENS on solutions of partially deuterated trehalose in heavy water (D₂O) have allowed for the separation of the solute and solvent dynamics. acs.org These experiments have demonstrated that trehalose imposes an order on the tetrahedral hydrogen bond network of water and significantly slows down its dynamics. acs.orgnih.gov The effect is more pronounced for trehalose compared to other disaccharides like maltose (B56501) and sucrose (B13894), which may account for its superior bioprotective capabilities. acs.org For instance, the dynamics of water in a trehalose solution at a given temperature resemble those of pure water at a significantly lower temperature. acs.org

| Parameter | Observation | Technique |

| Hydrogen Bonds per Trehalose | ~11 | Neutron Diffraction |

| Water Dynamics | Slowing down of diffusive dynamics | Quasielastic Neutron Scattering (QENS) |

| Comparison with other disaccharides | Stronger slowing effect than maltose and sucrose | Quasielastic Neutron Scattering (QENS) |

Influence of Deuterated Trehalose on Hydrogen Bond Networks

Microwave and terahertz spectroscopic studies have indicated that while both sucrose and trehalose have a similar destructuring effect, trehalose causes a greater dynamical slowing down of the hydration water. aip.org This suggests that the strength and lifetime of the trehalose-water hydrogen bonds are key factors. Neutron scattering experiments have also revealed an increase in the number of water monomers around deuterated trehalose, supporting the idea of a modified hydrogen-bond network. aip.org The unique conformational rigidity of the trehalose molecule is thought to be a contributing factor to the stability of its hydrogen-bonding network with water.

Oligosaccharide-Protein Interactions and Stabilization Mechanisms

The ability of trehalose to stabilize proteins against environmental stresses is one of its most critical biological functions. Deuterium (B1214612) labeling has been a key technique in distinguishing between the proposed mechanisms of this stabilization.

Direct vs. Indirect Mechanisms of Protein Stabilization by Trehalose as Revealed by Deuterium Labeling

The use of deuterated trehalose and heavy water in neutron scattering experiments has allowed researchers to isolate the dynamics of proteins and observe the influence of the sugar. nih.gov A prevalent finding is that trehalose molecules are often preferentially excluded from the protein surface, which remains preferentially hydrated by water. rsc.org This supports an indirect mechanism of stabilization, where trehalose exerts its effect by modifying the properties of the hydration water rather than through direct binding to the protein. rsc.org

This "preferential hydration" model is further supported by studies comparing trehalose and sucrose, which show that the effect is more pronounced for trehalose. rsc.orgresearchgate.net Trehalose forms fewer hydrogen bonds with the protein surface than sucrose, leading to a less perturbed protein structure. rsc.orgresearchgate.net The stabilization is thought to arise from a stronger dynamic coupling between trehalose and the surrounding water, which in turn slows down the dynamics of the protein's hydration layer. rsc.org This "slaving" of the protein's dynamics to that of its immediate environment is a key aspect of the indirect stabilization mechanism. rsc.org Wyman linkage analysis further supports the exclusion of trehalose from the protein's vicinity, showing that upon protein denaturation, several molecules of trehalose are excluded. bohrium.comnih.gov

Conversely, the "water replacement hypothesis" posits that trehalose molecules directly replace water in the protein's hydration shell, forming hydrogen bonds with the protein surface. While extensive direct binding is not always observed, this mechanism may be more relevant under conditions of severe dehydration. nih.gov

Impact of Deuterated Trehalose on Protein Conformational Dynamics and Flexibility

Neutron scattering studies on proteins in deuterated trehalose and D₂O environments have provided direct evidence of the sugar's impact on protein dynamics. These experiments have shown that trehalose decreases the internal dynamics of proteins, as evidenced by a reduced diffusion coefficient of the protein's hydrogen atoms. nih.govnih.gov In studies of C-phycocyanin, the presence of trehalose was found to induce a significantly higher proportion of immobile hydrogens within the protein. nih.govnih.gov

Elastic incoherent neutron scattering measurements of the mean square displacement (MSD) of proteins show that in the presence of trehalose, the anharmonic motions that typically appear above a certain transition temperature are reduced. nih.gov In dry, trehalose-embedded proteins, no such dynamical transition is observed, and the protein's hydrogen motions remain harmonic up to higher temperatures. nih.govnih.gov These findings strongly suggest that trehalose stabilizes proteins by inhibiting the conformational fluctuations that can lead to unfolding and denaturation. nih.govnih.gov

| Protein System | Effect of Deuterated Trehalose | Technique |

| C-phycocyanin | Decreased internal dynamics, reduced diffusion coefficient of H atoms, increased proportion of immobile H atoms | Quasielastic and Elastic Neutron Scattering |

| General Proteins | Inhibition of anharmonic motions, stabilization against unfolding | Elastic Incoherent Neutron Scattering |

Membrane-Saccharide Interactions in Model Lipid Bilayers

Trehalose is also known to protect cellular membranes from damage. Molecular dynamics simulations have been a primary tool for investigating the interactions between trehalose and model lipid bilayers at an atomic level.

Molecular dynamics simulations of dipalmitoylphosphatidylcholine (DPPC) bilayers in the presence of trehalose show that the sugar molecules interact directly with the lipid headgroups through hydrogen bonds. nih.govnih.gov This interaction does not, however, lead to the complete replacement of water at the bilayer surface. nih.govnih.gov Trehalose has been observed to form hydrogen bonds with the carbonyl and phosphate (B84403) groups of the phospholipids. nih.govacs.org Notably, the hydrogen bonds between the lipid and trehalose have a longer lifetime than those between the lipid and water. acs.org

These simulations also indicate that trehalose can stabilize the bilayer structure, particularly at elevated temperatures. nih.govnih.gov The protective effect at high temperatures is correlated with a significant increase in the number of trehalose-bilayer hydrogen bonds, with some trehalose molecules bridging three or more lipid molecules. nih.gov While trehalose binds to the membrane, it does not typically cause significant changes in the area per lipid or the lipid order parameter at physiological temperatures. nih.govacs.org Some studies suggest that trehalose can penetrate deeply into the lipid membrane, replacing water molecules from the lipid headgroup and thereby preventing structural deformation. researchgate.net

| Lipid Bilayer System | Key Findings on Trehalose Interaction | Method |

| DPPC | Direct H-bonding with lipid headgroups (carbonyl and phosphate), partial water replacement, stabilization at high temperatures | Molecular Dynamics Simulations |

| DPPC | Longer lifetime of lipid-trehalose H-bonds compared to lipid-water H-bonds | Molecular Dynamics Simulations |

| DMPC | Replacement of 11 out of 14 water molecules per lipid by 3 trehalose molecules | FTIR and Titration |

Conformational Mobility of D-(+)-Trehalose-d2-1 in Diverse Environments

The use of this compound in quasielastic neutron scattering (QENS) experiments allows for the direct measurement of its diffusive dynamics. aip.org Such studies, which can separate the motion of the sugar from that of water, provide microscopic whole-molecule diffusion coefficients. aip.org These experiments reveal that trehalose significantly slows down the dynamics of neighboring water molecules, acting as a "dynamic reducer". nih.govaip.org This effect stems from the formation of a stable, long-lived hydrogen-bond network. On average, a trehalose molecule forms 2.8 long-lived hydrogen bonds per molecular dynamics step, compared to an average of 2.1 for other sugars. nih.govresearchgate.net

In glassy, vitrified states, such as those formed during drying, this rigidity and strong interaction with residual water create a stable matrix that mechanically restricts the mobility of embedded biomolecules like proteins and lipids, preventing denaturation or phase transitions. nih.gov Neutron scattering studies on proteins embedded in deuterated trehalose matrices show that trehalose inhibits fluctuations that could lead to unfolding. nih.gov In dry trehalose-embedded systems, the harmonic motions of proteins are maintained up to high temperatures (318 K), whereas in hydrated systems, a dynamical transition to anharmonic motions is observed, which trehalose helps to suppress. nih.gov

| Property | Finding | Reference |

|---|---|---|

| Conformational Flexibility | Less flexible ("rigid") compared to other disaccharides | nih.govresearchgate.net |

| Hydration | Anisotropic; low hydration at the glycosidic oxygen | nih.govnih.gov |

| Effect on Water Dynamics | Acts as a "dynamic reducer"; slows down neighboring water | nih.govaip.org |

| Hydrogen Bonding | Forms an average of 2.8 long-lived H-bonds (vs. 2.1 for other sugars) | nih.gov |

| Mobility in Glassy State | Low; creates a rigid matrix that inhibits mobility of other molecules | nih.gov |

Applications in Metabolic Research and Fluxomics in Model Systems

D-(+)-Trehalose-d2-1 as a Tracer for Carbohydrate Metabolism Studies in Microorganisms and Cell Lines

This compound serves as a powerful metabolic tracer to investigate the assimilation and breakdown of trehalose (B1683222) across diverse biological systems. By introducing the deuterated sugar to microorganisms or cell cultures, researchers can track the journey of the deuterium (B1214612) label as it is incorporated into various downstream metabolites. This approach has been pivotal in differentiating between endogenously synthesized trehalose and exogenously supplied trehalose, a task not possible with standard enzymatic or HPLC-based assays. researchgate.net

In the model organism Mycobacterium smegmatis, a non-pathogenic relative of Mycobacterium tuberculosis, deuterated trehalose has been used to probe nutrient uptake. nih.gov Such studies are crucial as trehalose is an important nutrient for M. tuberculosis, and understanding its transport and metabolism may unveil new therapeutic targets. researchgate.netnih.gov Research has confirmed that deuterated trehalose is taken up by M. smegmatis and not merely immobilized on the cell wall, with ion-beam analysis of the cytosolic fraction confirming its internalization. nih.gov

Similarly, in insect cell lines such as those from Aedes aegypti, trehalose is the primary hemolymph sugar, providing energy for growth and other physiological processes. plos.org Studies using labeled trehalose analogues have helped to characterize its transport and metabolism, showing that its entry into these cells is dependent on concentration, suggesting a passive transport mechanism. plos.org The ability to grow these cells in media where trehalose replaces glucose underscores the importance of this disaccharide in insect physiology and provides a model system to study its metabolism. plos.org

| Model System | Research Focus | Key Findings | References |

|---|---|---|---|

| Mycobacterium smegmatis | Nutrient Uptake and Transport | Demonstrated uptake of deuterated trehalose into the cytosol, not just cell wall binding. Crucial for understanding nutrient acquisition in pathogenic mycobacteria. | researchgate.netnih.gov |

| Aedes aegypti (Aag2 cell line) | Carbohydrate Metabolism and Virus-Host Interaction | Cells can utilize trehalose for growth. Labeled probes suggest passive transport. Trehalose metabolism influences gene expression and dengue virus replication. | plos.org |

| General Microorganisms | Metabolic Pathway Elucidation | Allows for the differentiation between exogenous and endogenous trehalose pools, enabling precise tracking of metabolic fates. | researchgate.net |

Quantitative Metabolic Flux Analysis (MFA) using Deuterium Labeling

Metabolic Flux Analysis (MFA) is a powerful methodology used to quantify the rates (fluxes) of reactions within a metabolic network at a steady state. creative-proteomics.comlibretexts.org The use of stable isotope tracers like this compound enhances the precision of MFA, providing a dynamic view of cellular metabolism.

By feeding cells this compound and analyzing the distribution of the deuterium label in downstream metabolites, researchers can quantify the flux through various interconnected pathways. mdpi.com This technique, often referred to as ¹³C-MFA when using carbon isotopes, is adaptable for deuterium labels. mdpi.comrothamsted.ac.uk It allows for the identification of active metabolic routes and can reveal how flux is partitioned between competing pathways, such as glycolysis, the pentose (B10789219) phosphate (B84403) pathway, and the tricarboxylic acid (TCA) cycle, following the breakdown of trehalose into glucose. creative-proteomics.comrothamsted.ac.uk

For instance, in Pichia pastoris, MFA revealed that recombinant protein production increased flux through methanol (B129727) oxidation and the TCA cycle. nih.gov While this study used ¹³C-glucose, a similar approach with this compound could elucidate how this specific sugar contributes to central carbon metabolism and energy production, especially in organisms where trehalose is a primary carbon or stress-response molecule. nih.govfrontiersin.orgnih.gov In mycobacteria, MFA has been used to show how flux is partitioned between the TCA cycle and the glyoxylate (B1226380) shunt, a critical node for nutritional flexibility. rothamsted.ac.uk Applying this compound as a tracer could precisely map its contribution to these central pathways.

Deuterium labeling is particularly adept at assessing the reversibility of metabolic reactions. osti.gov The kinetic isotope effect (KIE), which is a change in reaction rate upon isotopic substitution, can provide profound insights into reaction mechanisms. nih.gov By measuring the α-secondary deuterium kinetic isotope effect (α-SDKIE) for the hydrolysis of α,α-[1,1'-²H₂]trehalose by trehalase, researchers have been able to probe the transition state of the reaction. nih.gov A high kH/kD value of 1.53 for honeybee trehalase suggests that the catalytic reaction proceeds through an oxocarbenium ion intermediate mechanism. nih.gov

Furthermore, tracers like deuterated water (²H₂O) have been established as substrate-agnostic tools to investigate reaction reversibility and thermodynamics in central carbon metabolism. osti.gov This approach measures the exchange of hydrogen isotopes between water and metabolites, which is influenced by the reversibility of enzymatic reactions. osti.gov This principle can be extended to this compound, where the transfer and scrambling of deuterium labels among metabolites can indicate which reactions are operating near equilibrium and which are essentially irreversible, providing critical data for thermodynamic analysis of metabolic networks. researchgate.net

| Enzyme | Substrate | Kinetic Isotope Effect (kH/kD) | Inferred Mechanism | References |

|---|---|---|---|---|

| European honeybee trehalase | α,α-[1,1'-²H₂]trehalose | 1.53 | Oxocarbenium ion intermediate | nih.gov |

Subcellular Localization and Transport Mechanisms of Trehalose and its Metabolites

Understanding where trehalose and its metabolites are located within a cell is crucial to understanding their function. Isotopic labeling is a key technology for these investigations. researchgate.net Techniques like non-aqueous fractionation (NAF), followed by MS analysis, can determine the in vivo distribution of metabolites among subcellular compartments like the cytosol, chloroplasts, mitochondria, and vacuole. oup.comnih.gov

The use of deuterated trehalose has been instrumental in studying its transport across cellular membranes. In mycobacteria, binding studies with deuterated trehalose and other analogues helped to characterize the substrate specificity of the LpqY-SugABC transporter, an ABC transport system essential for trehalose uptake. nih.gov These experiments revealed that while ²H-trehalose had a binding affinity comparable to unlabeled trehalose, chemically modified versions showed weaker binding, validating the use of these probes to study trehalose metabolism. nih.gov Such studies provide a detailed view of the initial step of trehalose utilization by the cell. nih.govnih.gov Once inside the cell, labeled trehalose can be tracked to different compartments, revealing its role in various subcellular metabolic processes. science.gov

Deuterium-Assisted Omics Approaches (e.g., Deuterium Metabolic Imaging) for Spatially Resolved Metabolic Insights

Deuterium Metabolic Imaging (DMI) is a non-invasive, magnetic resonance-based technique that maps the metabolic conversion of deuterium-labeled substrates in 3D within living organisms. yale.edunih.gov DMI has been successfully used with substrates like [6,6-²H₂]-glucose to visualize glycolysis and the TCA cycle in real-time, for example, in the brains of flies and mice. yale.edubiorxiv.org This method allows for the quantification of metabolic rates and the visualization of metabolic heterogeneity in tissues. nih.gov

Given that trehalose is hydrolyzed to glucose, this compound is a prime candidate for use in DMI studies, particularly in organisms where trehalose is a major circulating sugar, such as insects. plos.org By administering this compound, researchers could potentially:

Visualize the rate and location of trehalose breakdown.

Map the subsequent flux of the deuterium label through glycolysis and other pathways in specific tissues and organs.

Investigate how metabolic processes are altered by age, diet, or disease states, as has been done using deuterated glucose in Drosophila brains. biorxiv.org

This approach offers the potential to gain spatially and temporally resolved insights into carbohydrate metabolism in intact model systems, bridging the gap between cellular-level flux analysis and whole-organism physiology. nih.gov

Computational and Theoretical Approaches Complementing D + Trehalose D2 1 Research

Molecular Dynamics (MD) Simulations with Deuterium (B1214612) Isotope Substitution

Molecular dynamics (MD) simulations are a cornerstone of computational chemistry, allowing researchers to model the time-dependent behavior of molecular systems. For D-(+)-Trehalose-d2-1, MD simulations provide a window into how the substitution of protium (B1232500) with deuterium at the anomeric carbons (C1 and C1') influences the molecule's conformational landscape, dynamics, and interactions with its environment, particularly water.

MD simulations have been instrumental in interpreting experimental data from techniques like neutron scattering and Nuclear Magnetic Resonance (NMR) spectroscopy, where deuteration is often used to simplify spectra or highlight specific parts of a molecule. lu.sescience.gov For example, in neutron scattering studies of protein dynamics in deuterated trehalose (B1683222) and heavy water, simulations help to dissect the contributions of the protein's motions from those of the surrounding matrix. researchgate.net By comparing simulation results of both the deuterated and non-deuterated forms of trehalose, researchers can validate the accuracy of the force fields used and gain confidence in the interpretation of experimental observations.

Studies combining MD simulations with NMR have shown that the conformational preferences of trehalose in solution are well-captured by modern force fields. rsc.org The agreement between simulated and experimentally derived parameters, such as J-coupling constants and Nuclear Overhauser Effects (NOEs), validates the models and allows for a more detailed analysis of the hydration shell and intermolecular interactions that are critical to trehalose's unique bioprotective properties. researchgate.netrsc.org

Quantum Mechanical (QM) Calculations for Isotope Effects and Reaction Pathways

While MD simulations excel at describing the dynamic behavior of large systems, quantum mechanics (QM) is required to accurately model the electronic structure and reactivity of molecules. QM calculations are particularly crucial for understanding kinetic isotope effects (KIEs), where the change in reaction rate upon isotopic substitution provides profound insight into the reaction mechanism and the structure of the transition state.

For this compound, QM methods, often in a hybrid form with molecular mechanics (QM/MM), are used to study reactions such as enzymatic or acid-catalyzed hydrolysis. In these calculations, the reacting part of the system (e.g., the glycosidic bond and surrounding atoms) is treated with a high level of QM theory, while the rest of the enzyme and solvent are modeled using classical force fields. This approach balances computational cost with accuracy.

Research into the mechanism of glycosyltransferase enzymes, such as trehalose-6-phosphate (B3052756) synthase (OtsA) which synthesizes a precursor to trehalose, has heavily relied on QM/MM simulations. researchgate.netnih.govoup.com These studies have investigated the nature of the transition state, debating between concerted (SN2-like) and stepwise (SNi-like) mechanisms involving an oxocarbenium ion intermediate. researchgate.netoup.com By calculating the theoretical KIE for the substitution of hydrogen with deuterium at the anomeric carbon (an α-secondary KIE), researchers can compare their computational models to experimental KIEs. A calculated α-deuterium KIE of around 1.2-1.3, for example, is indicative of a highly dissociative, oxocarbenium ion-like transition state, providing strong evidence for a stepwise mechanism. nih.govoup.com These computational findings are critical for understanding how these enzymes function and for designing potent inhibitors.

The following table illustrates typical calculated KIE values for different proposed glycosyltransferase mechanisms.

| Reaction Mechanism | Typical Calculated α-Deuterium KIE (kH/kD) | Transition State Character |

| Concerted SN2-like | 1.00 - 1.10 | Associative |

| Concerted SNi-like | 1.10 - 1.20 | Intermediate |

| Stepwise SNi-like (via oxocarbenium ion) | > 1.20 | Dissociative |

These values are illustrative and can vary depending on the specific enzyme and computational method.

Integration of Experimental Spectroscopic Data with Computational Models

The synergy between experimental spectroscopy and computational modeling is a powerful paradigm in structural and dynamic studies of molecules like this compound. Computational models can predict spectroscopic observables, and in turn, experimental data can be used to validate and refine the computational models.

NMR spectroscopy is a prime example of this integration. The chemical shifts, coupling constants (J-couplings), and Nuclear Overhauser Effects (NOEs) are sensitive to the molecule's three-dimensional structure and dynamics. Predicting these parameters from first principles (QM) or from MD simulation trajectories provides a direct link between the theoretical model and experimental reality. For this compound, deuteration at the C1 positions simplifies the ¹H NMR spectrum and provides a specific probe for local conformation and dynamics. lu.se

Researchers use MD simulations to generate an ensemble of conformations representing the molecule's behavior in solution. From this trajectory, average NMR parameters can be calculated and compared to experimental values. rsc.orgnih.gov Discrepancies between the calculated and measured data can highlight inaccuracies in the force field, leading to its refinement. This iterative process of simulation, comparison, and refinement leads to more robust and predictive computational models. For instance, the analysis of residual dipolar couplings (RDCs) from NMR experiments on trehalose in weakly ordering media, when compared with values derived from MD trajectories, has confirmed that current force fields can reasonably describe the experimental results. rsc.org

Similarly, neutron diffraction experiments, which benefit greatly from isotopic substitution (H/D), provide information about the spatial arrangement of atoms. science.govmdpi.com MD simulations are used to generate structural models that are consistent with the neutron scattering data, helping to resolve the detailed structure of trehalose and its hydration shell in solution. researchgate.net

Development of Force Fields for Deuterated Saccharide Simulations

The accuracy of any MD simulation is fundamentally limited by the quality of the force field—a set of equations and parameters that describe the potential energy of the system as a function of its atomic coordinates. The development of accurate force fields for carbohydrates is a significant challenge due to their flexibility, numerous hydroxyl groups, and complex stereochemistry. diva-portal.orgmaynoothuniversity.ie

Standard biomolecular force fields like CHARMM, GROMOS, and AMBER (with the GLYCAM parameter set) have been extended and refined for carbohydrates. maynoothuniversity.ieresearchgate.net The parameterization process is hierarchical, starting from small model compounds and building up to complex oligosaccharides. maynoothuniversity.ie It involves fitting the force field parameters (e.g., bond lengths, angles, dihedral angles, and partial atomic charges) to reproduce high-level QM calculations and experimental data, such as crystal structures and thermodynamic properties. researchgate.netresearchgate.net

When simulating a deuterated species like this compound, the primary modification to the force field is straightforward: the atomic mass of the specified hydrogen atoms is changed to that of deuterium. This directly impacts the kinetic energy term in the simulation and thus the dynamics. However, for a more rigorous treatment that captures the quantum mechanical nuances of the C-D versus C-H bond (like differing zero-point energies and bond lengths), a complete re-parameterization would be necessary. This would involve re-calculating the QM energy surfaces for dihedral rotations involving the deuterated position and refitting the torsional parameters. While often deemed a secondary effect for general dynamics, this level of detail is critical for accurately calculating KIEs or vibrational spectra. diva-portal.org

The table below shows a conceptual representation of how a force field parameter file might be modified for this compound, focusing on the atom types and masses.

| Atom Name | Standard Atom Type | Standard Mass (amu) | Deuterated Atom Type | Deuterated Mass (amu) |

| C1 | C_sugar | 12.011 | C_sugar | 12.011 |

| H1 | H_sugar_anomeric | 1.008 | D_sugar_anomeric | 2.014 |

| O1 | O_sugar_ether | 15.999 | O_sugar_ether | 15.999 |

| C1' | C_sugar | 12.011 | C_sugar | 12.011 |

| H1' | H_sugar_anomeric | 1.008 | D_sugar_anomeric | 2.014 |

Validation of these force fields is a continuous process. By comparing simulation results for both deuterated and non-deuterated trehalose against experimental data, researchers can assess the force field's ability to capture the subtle effects of isotopic substitution, thereby enhancing the reliability of computational studies on complex carbohydrates. researchgate.net

Future Directions and Emerging Research Avenues for D + Trehalose D2 1

Development of Advanced Site-Specific Deuteration Methodologies

The synthesis of deuterated carbohydrates like D-(+)-Trehalose-d2-1 is foundational to their application in research. While methods exist, the future of this field hinges on the development of more advanced, efficient, and highly selective deuteration techniques.

Current methods for producing deuterated sugars often involve metal-catalyzed hydrogen-isotope exchange (HIE) reactions. anr.fr For instance, heterogeneous catalysts like ruthenium-on-carbon (Ru/C) have been successfully used for direct H-D exchange reactions in heavy water (D₂O), showing excellent chemo- and stereoselectivity. rsc.orgresearchgate.netnih.gov These reactions can selectively proceed on carbons adjacent to free hydroxyl groups. researchgate.netnih.gov However, a significant challenge remains in achieving precise site-specificity, especially for multi-deuteration, without resorting to complex and often lengthy protecting group strategies. anr.frnih.gov

Future research will likely focus on several key areas:

Catalyst Innovation: The design of novel catalysts with enhanced regioselectivity is a primary goal. anr.fr This includes surface engineering of existing metallic catalysts and the development of new catalytic systems that can direct deuterium (B1214612) insertion to a specific carbon atom on the saccharide ring with high precision. anr.fr

Enzymatic and Bio-catalytic Methods: Leveraging the specificity of enzymes could provide a powerful route to site-specific deuteration. Exploring and engineering enzymes from the trehalose (B1683222) metabolic pathways could yield highly specific and environmentally friendly methods for producing labeled trehalose variants.

Flow Chemistry Implementation: The adoption of continuous flow chemistry could enable rapid, scalable, and cost-effective production of deuterated carbohydrates. anr.fr This would make these valuable research tools more accessible to the wider scientific community. anr.fr

Reducing Reaction Complexity: A major aim is to develop methods that minimize or eliminate the need for protecting groups, which would streamline the synthesis process significantly. anr.fracs.org This could involve late-stage C-H activation techniques that are selective for specific positions on the trehalose molecule. acs.org

Progress in these areas will not only facilitate the synthesis of this compound but also expand the toolkit of available deuterated saccharides for a wide range of research applications. jst.go.jp

Expansion of Applications in Glycobiology and Glycotechnology

Glycobiology, the study of the structure, biosynthesis, and biology of saccharides, stands to benefit immensely from the availability of precisely labeled probes like this compound. Trehalose plays multifaceted roles in biology, acting as an energy reserve, a stress protectant, and a structural component of the cell wall in certain pathogens. researchgate.netnih.govnih.gov

Emerging applications for this compound in this domain include:

Tracing Metabolic Pathways: In organisms like Mycobacterium tuberculosis (Mtb), trehalose is essential for viability and virulence, being a key component of the cell wall. nih.gov Using this compound as a "label-free" substrate, researchers can trace its uptake and incorporation into the complex glycolipids of the mycobacterial cell wall. nih.gov This could provide critical insights into the enzymes and pathways involved, potentially identifying new targets for antibiotic development. nih.gov

Investigating Stress Response Mechanisms: Trehalose is well-known for its ability to protect proteins and membranes during stress. infona.plnih.gov By tracking the localization and interaction of this compound within cells under various stress conditions (e.g., heat shock, osmotic stress), scientists can better understand the molecular mechanisms of this protection. This knowledge is valuable in glycotechnology for developing improved cryoprotectants and stabilizers for biopharmaceuticals and enzymes. sigmaaldrich.comchemimpex.com

Understanding Host-Pathogen Interactions: Deuterated carbohydrates can be used to study nutrient uptake in bacteria. nih.gov Investigating how pathogenic bacteria that rely on trehalose acquire and metabolize this compound can shed light on their survival strategies within a host.

Probing Insect Physiology: In insects, trehalose is the primary "blood sugar" and is crucial for processes like flight and metamorphosis. researchgate.netplos.org this compound can be used to study trehalose metabolism and its regulation in insects, which could have implications for pest control strategies. plos.org

The expansion of these applications is dependent on the ability to detect the deuterium label within complex biological matrices, a challenge being met by advances in analytical techniques.

Integration of Deuterated Trehalose Studies with Multi-Omics Data

The era of systems biology is characterized by the integration of multiple "omics" datasets (genomics, transcriptomics, proteomics, and metabolomics) to create a holistic view of biological processes. nih.govmdpi.com Stable isotope labeling is an indispensable tool in this integrative approach, particularly for metabolomics, as it allows for the tracing of metabolic fluxes and pathway dynamics. nih.govnumberanalytics.com

This compound is perfectly suited for this purpose, with future research directions focused on:

Metabolic Flux Analysis (MFA): By introducing this compound into a biological system, researchers can use mass spectrometry or NMR to track the deuterium label as it is incorporated into downstream metabolites. numberanalytics.comresearchgate.net This provides a quantitative measure of the rates (fluxes) through the trehalose metabolic pathways. nih.gov

Building Predictive Models: The flux data obtained from this compound tracer experiments can be integrated with transcriptome and proteome data to construct and validate computational models of metabolism. nih.govmdpi.com For example, a study on cassava storage root initiation used multi-omics analysis to identify key genes in trehalose metabolism. nih.gov Integrating flux data would add another layer of validation and predictive power to such models. mdpi.com

Unraveling Regulatory Networks: Combining stable isotope tracing with multi-omics can help elucidate how metabolic pathways are regulated. mdpi.com For instance, by exposing cells to a stimulus (like stress) and using this compound, researchers can simultaneously measure changes in gene expression, protein levels, and metabolic fluxes, revealing complex regulatory feedback loops between the different molecular layers. mdpi.commdpi.com

This integrated approach moves beyond simple observation to a more mechanistic investigation of cellular metabolism, with deuterated trehalose serving as a key tool to probe the dynamic nature of these systems. nih.gov

Table 1: Research Applications of this compound in Multi-Omics Integration

| Omics Field | Application of this compound | Expected Outcome | Key References |

|---|---|---|---|

| Metabolomics | Tracer for metabolic flux analysis. | Quantification of rates through trehalose synthesis, degradation, and downstream pathways. | researchgate.net, nih.gov |

| Proteomics | Correlate protein expression changes (e.g., of metabolic enzymes) with metabolic flux. | Identify rate-limiting enzymatic steps and regulatory control points in trehalose metabolism. | creative-proteomics.com, mdpi.com |

| Transcriptomics | Link gene expression profiles with the actual metabolic activity measured by the tracer. | Understand transcriptional regulation of metabolic responses involving trehalose. | mdpi.com, nih.gov |

| Systems Biology | Provide quantitative data for building and validating genome-scale metabolic models. | Creation of more accurate and predictive models of cellular behavior under various conditions. | mdpi.com, researchgate.net |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.